molecular formula C9H5ClO2 B2819305 2-Chloro-1-benzofuran-3-carbaldehyde CAS No. 79091-27-3

2-Chloro-1-benzofuran-3-carbaldehyde

Cat. No. B2819305
CAS RN: 79091-27-3
M. Wt: 180.59
InChI Key: RHMCNPQUJWYBDR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-Chloro-1-benzofuran-3-carbaldehyde is a chemical compound with the molecular formula C9H5ClO2 . It has a molecular weight of 180.59 . This compound is a benzofuran derivative, which is a class of compounds that are ubiquitous in nature . Benzofuran compounds have been shown to have strong biological activities such as anti-tumor, antibacterial, anti-oxidative, and anti-viral activities .


Synthesis Analysis

Benzofuran compounds can be synthesized through various methods. For instance, a metal-free cyclization of ortho-hydroxystilbenes into 2-arylbenzofurans and 2-arylnaphthofurans can be mediated by hypervalent iodine reagents . Another method involves the use of ruthenium-catalyzed C- and O-allyl isomerization followed by ring-closing metathesis . Additionally, reactions of calcium carbide with salicylaldehyde p-tosylhydrazones or 2-hydroxyacetophenone p-tosylhydrazones can provide methyl-substituted benzofuran rings in good yields in the presence of cuprous chloride as a catalyst .


Molecular Structure Analysis

The molecular structure of 2-Chloro-1-benzofuran-3-carbaldehyde is represented by the InChI code: 1S/C9H5ClO2/c10-9-7(5-11)6-3-1-2-4-8(6)12-9/h1-5H . This indicates that the compound contains a benzofuran ring with a chlorine atom and a carbaldehyde group attached.


Chemical Reactions Analysis

Benzofuran compounds, including 2-Chloro-1-benzofuran-3-carbaldehyde, can undergo various chemical reactions. For example, they can participate in oxidative cyclization reactions catalyzed by iodine (III) . They can also undergo hydroalkoxylation reactions catalyzed by indium (III) halides to afford benzo[b]furans . Furthermore, they can be involved in isocyanide-mediated and Pd-catalyzed 5-exo-dig reductive cyclization .

Scientific Research Applications

Chemical Properties

“2-Chloro-1-benzofuran-3-carbaldehyde” is a chemical compound with the CAS Number: 79091-27-3 . It has a molecular weight of 180.59 and is usually stored at a temperature of 4°C . It is typically available in a powder form .

Biological Activities

Benzofuran compounds, such as “2-Chloro-1-benzofuran-3-carbaldehyde”, have been shown to possess strong biological activities . These include anti-tumor, antibacterial, anti-oxidative, and anti-viral activities .

Potential Drug Lead Compounds

Due to their biological activities and potential applications, benzofuran compounds have attracted the attention of chemical and pharmaceutical researchers worldwide . They are considered potential natural drug lead compounds .

Anti-Hepatitis C Virus Activity

A recently discovered novel macrocyclic benzofuran compound has shown anti-hepatitis C virus activity . This suggests that “2-Chloro-1-benzofuran-3-carbaldehyde” could potentially be used in the development of therapeutic drugs for hepatitis C .

Anticancer Agents

Some substituted benzofurans have been found to have significant anticancer activities . For example, a compound known as “Compound 36” was found to have significant cell growth inhibitory effects on different types of cancer cells .

Synthesis of Benzofuran Derivatives

“2-Chloro-1-benzofuran-3-carbaldehyde” may be used in the preparation of (E)-3-(benzofuran-2’-ylmethylidene)-1-methyl-2-indolinone and 1-(benzofuran-2-yl)methanol . These are complex benzofuran derivatives constructed by unique free radical cyclization cascades .

Construction of Benzofuran Rings

The construction of benzofuran rings is an important aspect of the synthesis of benzofuran derivatives . “2-Chloro-1-benzofuran-3-carbaldehyde” could potentially be used in the construction of these rings .

Pharmaceutical Applications

Benzofuran compounds are the main source of some drugs and clinical drug candidates . The broad range of clinical uses of benzofuran derivatives indicates the diverse pharmacological activities of these compounds .

Safety And Hazards

The safety information for 2-Chloro-1-benzofuran-3-carbaldehyde indicates that it has the following hazard statements: H302, H315, H319, H335 . This suggests that the compound may be harmful if swallowed, may cause skin irritation, may cause serious eye irritation, and may cause respiratory irritation . Therefore, appropriate safety measures should be taken when handling this compound.

Future Directions

Benzofuran compounds, including 2-Chloro-1-benzofuran-3-carbaldehyde, have attracted the attention of chemical and pharmaceutical researchers worldwide due to their strong biological activities and potential applications . Future research may focus on exploring their biological activities further, developing novel synthetic methods, and investigating their potential applications as drugs .

properties

IUPAC Name

2-chloro-1-benzofuran-3-carbaldehyde
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H5ClO2/c10-9-7(5-11)6-3-1-2-4-8(6)12-9/h1-5H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RHMCNPQUJWYBDR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C(=C(O2)Cl)C=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H5ClO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

180.59 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Chloro-1-benzofuran-3-carbaldehyde

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.